2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
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Overview
Description
2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with benzylthio and methoxyphenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Future Directions
Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include studying its reactivity under various conditions, investigating its potential uses in fields such as medicinal chemistry or materials science, and optimizing its synthesis .
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-aminobenzylthiol to form an intermediate Schiff base. This intermediate is then cyclized with 6,6-dimethyl-1,2,4-triazolo-5-one under acidic conditions to yield the desired triazoloquinazoline derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one include other triazoloquinazoline derivatives, such as:
- 2-(benzylthio)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 2-(benzylthio)-9-(3-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one These compounds share a similar core structure but differ in the substituents attached to the triazoloquinazoline scaffold. The uniqueness of this compound lies in its specific combination of benzylthio and methoxyphenyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-9-(3-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-25(2)13-19-21(20(30)14-25)22(17-10-7-11-18(12-17)31-3)29-23(26-19)27-24(28-29)32-15-16-8-5-4-6-9-16/h4-12,22H,13-15H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYHZYOTJGYWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC(=CC=C5)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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